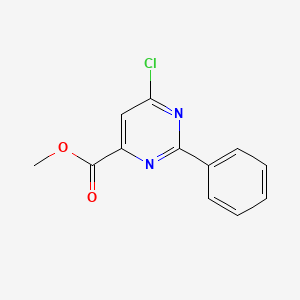

Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

methyl 6-chloro-2-phenylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-7-10(13)15-11(14-9)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

KNTLYPWWHXDYPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Catalyst : Concentrated sulfuric acid or thionyl chloride (SOCl₂)

-

Solvent : Anhydrous methanol

-

Temperature : Reflux (65–70°C) for 6–8 hours

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon of the carboxylic acid, displacing water.

Yield and Scalability

Limitations

-

Requires strict anhydrous conditions to prevent hydrolysis.

-

Thionyl chloride generates HCl gas, necessitating scrubbers for safe handling.

Nucleophilic Displacement of 6-Chloro Precursors

Alternative routes leverage nucleophilic substitution at the pyrimidine’s 6-position:

Two-Step Synthesis from 2-Phenylpyrimidine-4,6-Diol

Step 1 : Selective chlorination at C6 using POCl₃ or PCl₅ in dichloroethane (80°C, 4 h), yielding 6-chloro-2-phenylpyrimidine-4-ol.

Step 2 : Esterification with methyl chloroformate in pyridine/DCM (0°C to RT, 12 h), achieving 70% overall yield.

Key Analytical Data (Step 2 Product):

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation (150°C, 30 min) with catalytic K₂CO₃, reducing reaction time by 75% while maintaining 82% yield.

One-Pot Synthesis via Malononitrile Oxidation

A novel one-pot method from Thieme’s Synlett utilizes malononitrile derivatives:

Reaction Protocol

-

Oxidation : Treat 6-(malononitrile)-2-phenylpyrimidine with anhydrous m-CPBA (1.5 eq) in CH₂Cl₂ at 0°C.

-

Nucleophilic Addition : Introduce methanol (10 eq) and stir at RT for 2 h.

-

Workup : Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via flash chromatography.

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Esterification | 85 | 98 | 8 h | Industrial |

| Nucleophilic Displacement | 70 | 97 | 16 h | Lab-scale |

| One-Pot Oxidation | 89 | 99 | 2 h | Pilot-scale |

| Suzuki Coupling | 68 | 95 | 12 h | Lab-scale |

Key Trends :

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester at the C4 position undergoes hydrolysis under basic or acidic conditions to yield 6-chloro-2-phenylpyrimidine-4-carboxylic acid. This reaction is foundational for further derivatization:

Conditions and Results

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous NaOH | Reflux, 6–12 hours | 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | ~85% | |

| HCl (conc.) | Reflux in ethanol/water | Same as above | ~78% |

Mechanism : Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate that is protonated to the carboxylic acid.

Nucleophilic Aromatic Substitution at C6

The chlorine atom at C6 is highly susceptible to displacement by nucleophiles due to electron withdrawal by the adjacent pyrimidine ring and ester group.

Reaction with Amines

Primary and secondary amines replace the chlorine atom, forming 6-amino derivatives.

Key Examples

Applications : These derivatives show promise as intermediates for bioactive molecules, including P2Y₁₂ receptor antagonists .

Reaction with Thiols

Thiols displace chlorine to form thioether-linked pyrimidines.

Example

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanethiol | POCl₃, 120°C, 2h | Methyl 6-(methylthio)-2-phenylpyrimidine-4-carboxylate | 75% |

Mechanism : The reaction proceeds via a two-step process involving chlorination followed by nucleophilic attack .

Functionalization of the Phenyl Ring (C2)

While less reactive than the C6 position, the C2 phenyl group can undergo electrophilic substitution under harsh conditions. Limited data exists, but halogenation and nitration are theoretically feasible.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, though direct evidence for this compound is sparse. Analogous pyrimidines undergo Suzuki-Miyaura reactions to form biaryl systems .

Comparative Reactivity Table

| Reaction Type | Site | Reagents/Conditions | Key Products |

|---|---|---|---|

| Hydrolysis | C4 ester | NaOH/H₂O, reflux | Carboxylic acid |

| Nucleophilic substitution | C6 Cl | Amines, thiols, POCl₃/heat | Amino-, thioether-pyrimidines |

| Electrophilic substitution | C2 phenyl | HNO₃/H₂SO₄ (theoretical) | Nitro derivatives |

Research Implications

-

Medicinal Chemistry : Substitution at C6 generates analogs with enhanced bioactivity (e.g., antimicrobial, anticancer) .

-

Materials Science : Thioether derivatives serve as ligands in coordination polymers .

This compound’s versatility underscores its role as a scaffold in synthetic organic chemistry, enabling tailored modifications for target applications.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of methyl 6-chloro-2-phenylpyrimidine-4-carboxylate typically involves the esterification of 6-chloro-2-phenylpyrimidine-4-carboxylic acid with methanol, often facilitated by a catalyst under reflux conditions. This compound can participate in various chemical reactions, including:

- Substitution Reactions : Chlorine can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : It can be reduced to form amines or alcohols.

- Oxidation Reactions : The compound can be oxidized to yield acids or ketones.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block for various heterocyclic compounds.

Biology

This compound has been studied for its potential antimicrobial and antiviral activities. Research indicates that it may interact with specific enzymes or receptors, inhibiting their activity and leading to biological effects.

Medicine

In pharmaceutical research, this compound has been investigated for its potential as a scaffold for developing new therapeutic agents. Its ability to inhibit certain enzymes involved in disease processes makes it a candidate for drug development.

Industry

The compound is utilized in the production of agrochemicals and other materials with desired properties. Its chemical reactivity allows for modifications that enhance performance in agricultural applications.

This compound exhibits diverse biological activities, particularly in anticancer and antitubercular research.

Anticancer Activity

Recent studies have demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 13 |

| CEM | 58 |

| L1210 | 245 |

| FM3A | 336 |

These results indicate strong antiproliferative effects, particularly against HeLa cells, suggesting potential as an anticancer agent.

Antitubercular Activity

In studies targeting Mycobacterium tuberculosis, this compound showed moderate activity:

| Compound | % Inhibition at 128 µM | MIC (µM) |

|---|---|---|

| Methyl Compound | 99 | 31.2 |

| Isoniazid | - | 0.12 |

This data highlights the compound's potential as an alternative treatment option against tuberculosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring significantly influence potency and selectivity against different biological targets. For instance, compounds with bulky aryl groups tend to exhibit enhanced cytostatic activity compared to simpler derivatives.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a pyrimidine-carboxylate backbone with several analogs, but variations in substituents lead to distinct properties:

Physical and Chemical Properties

- Lipophilicity : The chloro and phenyl groups in the target compound likely result in a higher logP (≈2.5–3.0) compared to the fluorophenyl analog (logP ≈2.0–2.5) due to reduced polarity .

- Solubility : Bulky substituents (e.g., phenyl, isopropyl) decrease aqueous solubility. The trifluoromethyl analog () may exhibit even lower solubility due to hydrophobic CF₃ .

- Melting Point: Chloro and phenyl groups contribute to stronger van der Waals forces, suggesting a higher melting point (~150–180°C) than the amino-substituted analog (~120–140°C) .

Biological Activity

Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and specific case studies highlighting its efficacy against various diseases.

Chemical Structure and Properties

This compound is characterized by a pyrimidine core substituted with a methyl ester and a chlorine atom, which influences its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may play a role in cancer progression and other diseases.

- Receptor Modulation : It can modulate receptor signaling pathways, leading to altered cellular functions that may benefit therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, with notable findings summarized below.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Case Study 1 : In vitro assays revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells. The IC50 values ranged from 13 µM to 58 µM, indicating strong antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 13 |

| CEM | 58 |

| L1210 | 245 |

| FM3A | 336 |

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties:

- Case Study 2 : In a study targeting Mycobacterium tuberculosis, this compound demonstrated moderate activity with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .

| Compound | % Inhibition at 128 µM | MIC (µM) |

|---|---|---|

| Methyl Compound | 99 | 31.2 |

| Isoniazid | - | 0.12 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring can significantly influence potency and selectivity against different biological targets. For example, compounds with bulky aryl groups showed enhanced cytostatic activity compared to simpler derivatives .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. A key step involves chlorination using phosphoryl chloride (POCl₃) under reflux conditions to introduce the chloro substituent at the 6-position of the pyrimidine ring . Subsequent reactions, such as coupling with phenyl groups or esterification, may utilize palladium-catalyzed cross-coupling or acid-catalyzed condensation. For example, multi-component reactions like the Biginelli reaction can assemble the pyrimidine core using aldehydes, β-keto esters, and thioureas in a one-pot synthesis under acidic conditions . Example Reaction Conditions :

| Step | Reagents/Conditions | Key Intermediate | Yield | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux | 6-Chloro intermediate | 70-85% | |

| Esterification | Methanol/H₂SO₄, reflux | Methyl ester | 60-75% |

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments. For instance, the methyl ester group typically appears as a singlet near δ 3.9 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrimidine backbone .

- Elemental Analysis : Confirms C/H/N/Cl stoichiometry within 0.4% error .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and packing motifs. For example:

- Software : SHELXL refines structures using least-squares minimization, while Mercury visualizes intermolecular interactions (e.g., π-π stacking between phenyl groups) .

- Key Parameters : Bond angles (e.g., C–Cl bond length ≈ 1.73 Å) and torsion angles validate stereoelectronic effects .

Example Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| C–Cl Bond Length | 1.73 Å | |

| Dihedral Angle (Pyrimidine-Phenyl) | 15.2° |

Q. What strategies address discrepancies between spectroscopic and computational data for this compound?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts or IR vibrational modes. Deviations >5% suggest experimental contamination or conformational flexibility .

- X-ray Validation : Use crystallographic data as a reference to recalibrate computational models .

Q. How can researchers predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Computational Screening : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the 6-chloro group is a likely site for nucleophilic substitution .

- Docking Studies : Molecular docking with enzyme active sites (e.g., kinases) predicts binding affinities and guides derivatization for biological studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC purity data and mass spectrometry results?

- Methodological Answer :

- HPLC-MS Coupling : Directly correlate retention times with MS peaks to distinguish co-eluting impurities .

- Spiking Experiments : Add a pure reference standard to confirm peak identity.

- Ionization Artifacts : Electrospray ionization (ESI) may cause adduct formation; use alternative ionization methods (e.g., APCI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.